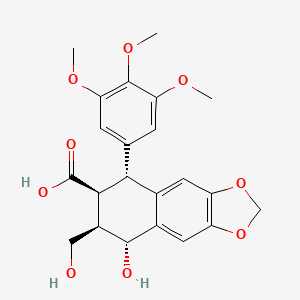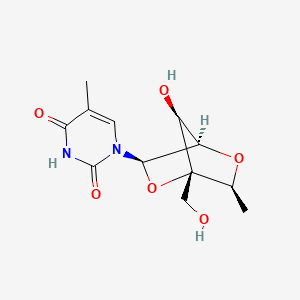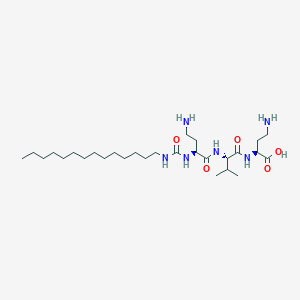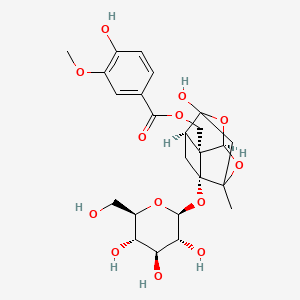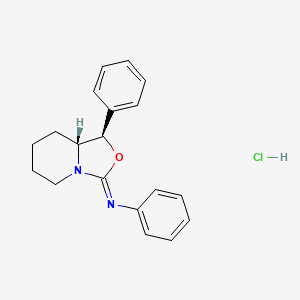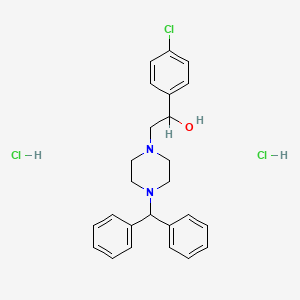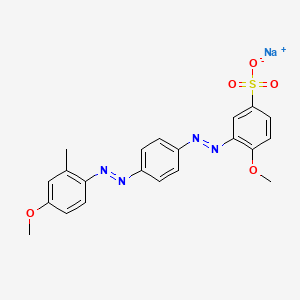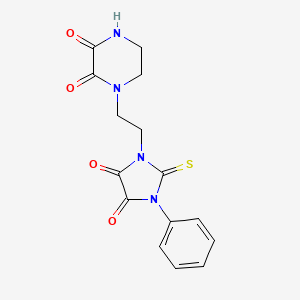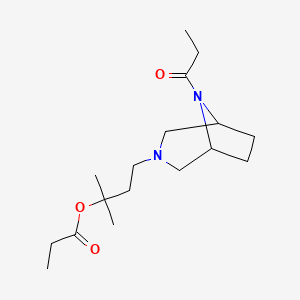
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isobutyl group, an L-aspartyl moiety, and a 1-aminocyclopropanecarboxylate group. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, such as reductive amination or nucleophilic substitution.
Aspartyl Group Attachment: The L-aspartyl group is typically introduced through peptide coupling reactions, using reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt).
Isobutyl Group Addition: The isobutyl group can be added through alkylation reactions, using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and isobutyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the amino group, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Catalysts: Transition metals (e.g., palladium, platinum).
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with alcohol or amine groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe for studying enzyme-substrate interactions, particularly those involving amino acids and peptides. Its structural similarity to natural substrates makes it a valuable tool for investigating enzymatic pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. For example, the amino group can participate in hydrogen bonding, while the cyclopropane ring can engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(L-aspartyl)-1-aminocyclopropanecarboxylate: Lacks the isobutyl group, resulting in different reactivity and biological activity.
Isobutyl N-(L-glutamyl)-1-aminocyclopropanecarboxylate: Contains a glutamyl group instead of an aspartyl group, affecting its interaction with enzymes and receptors.
Isobutyl N-(L-aspartyl)-2-aminocyclopropanecarboxylate: Has a different position of the amino group on the cyclopropane ring, altering its chemical properties.
Uniqueness
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
104544-11-8 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[1-(2-methylpropoxycarbonyl)cyclopropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)6-19-11(18)12(3-4-12)14-10(17)8(13)5-9(15)16/h7-8H,3-6,13H2,1-2H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Clave InChI |
GASHANJDNYBVJM-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CC(C)COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


